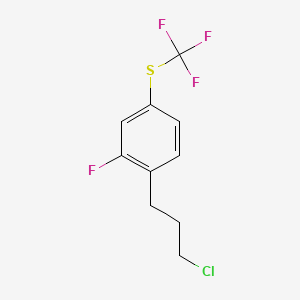

1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene

Description

1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene is a halogenated aromatic compound characterized by a 3-chloropropyl chain at position 1, a fluorine atom at position 2, and a trifluoromethylthio (-SCF₃) group at position 4 on the benzene ring. This combination of substituents confers unique electronic and steric properties, making it a candidate for applications in agrochemicals, materials science, or pharmaceutical intermediates. The fluorine and trifluoromethylthio groups enhance lipophilicity and metabolic stability, while the chloropropyl chain provides a reactive site for further functionalization .

Properties

Molecular Formula |

C10H9ClF4S |

|---|---|

Molecular Weight |

272.69 g/mol |

IUPAC Name |

1-(3-chloropropyl)-2-fluoro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |

InChI Key |

JSUZBNXAHXZOOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene typically involves the reaction of a precursor compound with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out at room temperature and then heated to 45°C for 20 hours. The crude product is purified by vacuum distillation .

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropropyl group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, DMF, and other nucleophiles or oxidizing agents.

Scientific Research Applications

1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and lead to specific biological effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares the target compound with key analogs:

Key Observations :

- Electron-Withdrawing Groups : The fluorine and trifluoromethylthio groups in the target compound increase electron deficiency at the aromatic ring, enhancing resistance to electrophilic substitution compared to nitro-substituted analogs (e.g., the nitro group in the compound from ) .

- Lipophilicity : The trifluoromethylthio group (-SCF₃) contributes to higher logP values compared to morpholine or imidazole derivatives (e.g., 4-(3-chloropropyl)morpholine in ), favoring membrane permeability in bioactive molecules .

- Reactivity : The 3-chloropropyl chain enables nucleophilic substitution (e.g., with amines or thiols), a feature shared with intermediates like 1-(3-chloropropyl)piperidine () and domperidone precursors () .

Functional and Application Differences

- Pharmaceutical Intermediates: Compounds like 1-(3-chloropropyl)-2H-benzimidazol-2-one () are critical in synthesizing domperidone, whereas the target compound’s fluorine and -SCF₃ groups suggest non-pharmaceutical uses, such as in liquid crystals or pesticides .

- Stability : The nitro-substituted analog () may exhibit lower thermal stability due to the nitro group’s propensity for decomposition, whereas the fluorine and -SCF₃ groups in the target compound enhance oxidative stability .

Research Findings and Implications

- Agrochemical Potential: The trifluoromethylthio group is known to improve insecticidal activity in compounds like sulfoxaflor, suggesting the target compound could be optimized for similar applications.

- Drug Development : While the target compound lacks direct pharmaceutical use, its chloropropyl chain could be modified to create analogs of trazodone or aprindine () by introducing piperazine or amine functionalities .

Biological Activity

1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene, also known by its CAS number 1804159-14-5, is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C10H9ClF4S

- Molecular Weight : 272.69 g/mol

- IUPAC Name : 2-(3-chloropropyl)-4-fluoro-1-(trifluoromethylsulfanyl)benzene

The biological activity of this compound is largely influenced by its structural components. The trifluoromethylthio group enhances lipophilicity and metabolic stability, facilitating interactions with biological membranes and enzymes. The fluorine atom plays a significant role in hydrogen bonding and electrostatic interactions, which can affect the compound's binding affinity to various molecular targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial properties : Some studies suggest potential efficacy against certain bacterial strains.

- Anticancer activity : Related compounds have shown promise in inhibiting tumor growth in vitro.

- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the presence of the trifluoromethylthio group significantly enhanced antimicrobial activity compared to non-substituted analogs.

- Anticancer Potential : In vitro studies on cell lines such as MCF-7 (breast cancer) demonstrated that derivatives of this compound could inhibit cell proliferation by inducing apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) production.

- Enzyme Inhibition Study : A comparative analysis of enzyme inhibition revealed that compounds with similar functional groups could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential implications for drug-drug interactions.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Remarks |

|---|---|---|---|

| This compound | 1804159-14-5 | Antimicrobial, Anticancer | Promising results in enzyme inhibition |

| 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene | 32137-20-5 | Moderate Antimicrobial | Less potent than its chloropropyl counterpart |

| 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene | B14054693 | Anticancer Potential | Higher efficacy in inducing apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.